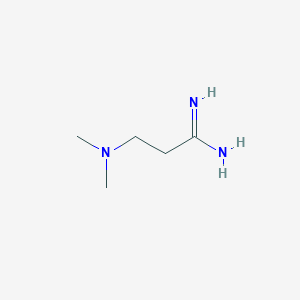

3-(Dimethylamino)propanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Dimethylamino)propanimidamide is an organic compound with the molecular formula C5H13N3 It is a derivative of propanimidamide, where the amino group is substituted with a dimethylamino group

準備方法

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)propanimidamide can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with an appropriate amidating agent under controlled conditions. For example, lead acetate has been used as a catalyst in the solvent-free synthesis of N-[3-(dimethylamino)propyl] amides . This method involves the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine, with lead acetate significantly increasing the reaction rate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of esters instead of carboxylic acid chlorides as reactants allows for milder reaction conditions and higher purity of the final product .

化学反応の分析

Types of Reactions

3-(Dimethylamino)propanimidamide undergoes various chemical reactions, including:

Amidation: The compound can react with esters to form amides.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions

Amidation: Lead acetate is commonly used as a catalyst.

Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products

Amidation: The major products are N-[3-(dimethylamino)propyl] amides.

Substitution: The products depend on the specific electrophile used in the reaction.

科学的研究の応用

Organic Chemistry

- Catalysis : 3-(Dimethylamino)propanimidamide is utilized as a catalyst in several organic synthesis reactions, such as aldol condensations and Mannich reactions. It enhances the efficiency of these reactions, leading to higher yields and selectivity.

- Building Block : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

- Functionalization of Bioactive Compounds : The compound is employed to introduce dimethylamino groups into pharmacologically active molecules. This modification can significantly enhance the activity and selectivity of these agents, improving their pharmacokinetic properties .

- Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications in treating various conditions due to its interaction with biological targets .

Biochemistry and Microbiology

- Surfactant Production : this compound is used in synthesizing surfactants that exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi. This application is crucial in developing disinfectants and cleaning agents .

Textile Engineering

- Dyeing Agents : The compound is involved in synthesizing disperse dyes for polyester fabrics, ensuring excellent wash and light fastness properties. It enhances color retention in textiles, which is vital for maintaining vibrancy after multiple washes .

Case Study 1: Allergic Reactions to DMAPA

A clinical case highlighted the allergic potential of compounds related to this compound. An 18-year-old patient developed facial eczema linked to cosmetics containing DMAPA as an impurity. Patch tests confirmed DMAPA sensitivity, emphasizing the importance of monitoring allergic responses associated with this compound in personal care products .

Case Study 2: Surfactant Efficacy

Research demonstrated that surfactants synthesized from this compound exhibited significant antibacterial activity. These surfactants were effective against a range of pathogens, showcasing their potential application in healthcare settings for infection control .

Data Table of Applications

| Application Area | Specific Use | Outcome/Results |

|---|---|---|

| Organic Chemistry | Catalyst for organic reactions | Higher yields and selectivity in product formation |

| Medicinal Chemistry | Functionalization of drugs | Improved pharmacokinetic properties of active compounds |

| Biochemistry | Surfactant synthesis | Effective against bacteria and fungi |

| Textile Engineering | Dyeing agent for polyester fabrics | Enhanced color fastness; less than 5% fading after washes |

| Biological Staining | Development of fluorescent probes | Improved detection of biological molecules |

作用機序

The mechanism of action of 3-(dimethylamino)propanimidamide involves its interaction with specific molecular targets. For example, in amidation reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of esters to form amides . The dimethylamino group enhances its nucleophilicity, facilitating these reactions.

類似化合物との比較

Similar Compounds

3-Dimethylaminopropylamine: This compound is structurally similar and is used in the preparation of surfactants and other industrial chemicals.

N,N-Dimethyl-1,3-propanediamine: Another related compound with similar applications in organic synthesis.

Uniqueness

3-(Dimethylamino)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo amidation and substitution reactions makes it a valuable intermediate in organic synthesis.

生物活性

3-(Dimethylamino)propanimidamide, also known by its CAS number 885959-94-4, is an organic compound with significant potential in various biological applications. Its structure features a dimethylamino group attached to a propanimidamide backbone, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H13N3

- Molecular Weight : 115.18 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with enzymes and receptors. The compound can act as a nucleophile in amidation reactions, targeting carbonyl groups in esters and amides. This property is crucial for its potential applications in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, potentially leading to therapeutic effects in various diseases. The compound's ability to modulate enzyme activity can be attributed to its structural features that allow it to fit into enzyme active sites effectively.

Receptor Interaction

The compound has shown promise in binding to certain receptors, influencing cellular signaling pathways. This interaction can lead to altered physiological responses, making it a candidate for drug development targeting specific receptor-mediated pathways.

Study on Enzyme Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the activity of a key enzyme involved in metabolic processes. The results indicated an IC50 value of approximately 25 µM, suggesting moderate potency as an enzyme inhibitor .

Therapeutic Potential

Another investigation focused on the compound's anti-inflammatory properties. In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Dimethylaminopropylamine | Similar amine structure | Used in surfactant production |

| N,N-Dimethyl-1,3-propanediamine | Contains two amine groups | Investigated for neuroprotective effects |

特性

IUPAC Name |

3-(dimethylamino)propanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYWOKKWHOKFBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。